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Preclinical Pharmacology of (S,S)-CPI-1612: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-regulators implicated in a variety of diseases, including cancer. By inhibiting the catalytic activity of p300/CBP, CPI-1612 modulates the acetylation of histone and non-histone proteins, leading to the downregulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical pharmacology of **(S,S)-CPI-1612**, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action

(S,S)-CPI-1612 exerts its biological effects through the direct inhibition of the histone acetyltransferase (HAT) activity of p300 and CBP.[1] These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is accessible to transcription factors.

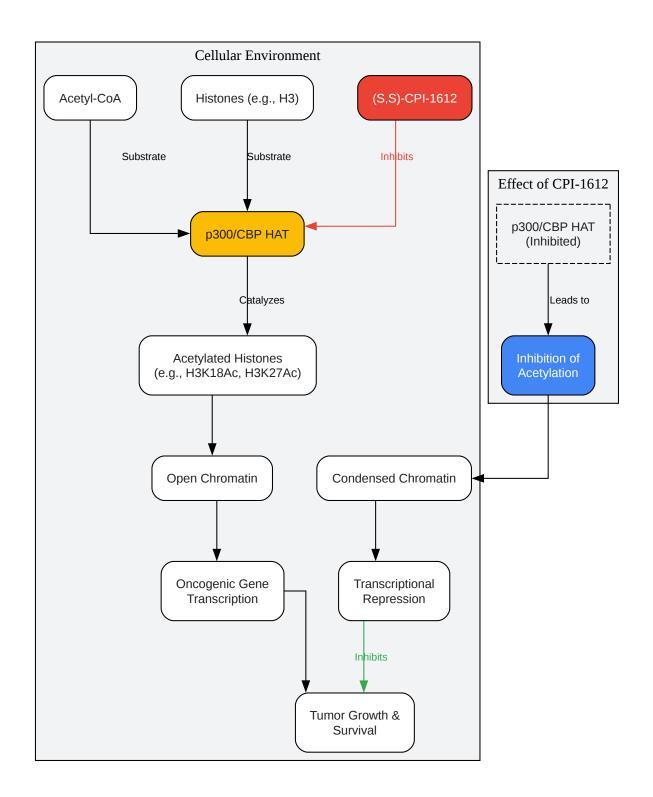


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By competitively binding to the HAT domain of p300/CBP, CPI-1612 prevents the acetylation of key histone residues, such as H3K18 and H3K27.[2] This leads to a more condensed chromatin state and the transcriptional repression of p300/CBP target genes, many of which are involved in cell growth, proliferation, and survival.





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Figure 1: Mechanism of Action of (S,S)-CPI-1612.



Quantitative Data Biochemical Activity

The inhibitory potency of **(S,S)-CPI-1612** against p300/CBP HAT activity and other related targets was determined using various biochemical assays.

Target	Assay Format	IC50 (nM)	Reference
EP300 HAT	Scintillation Proximity Assay (SPA)	8.0	[3]
Full-length EP300	-	<0.5	[4]
Full-length CBP	-	2.9	[4]

Cellular Activity

The on-target cellular activity of CPI-1612 was assessed by measuring the inhibition of histone acetylation and cell proliferation in various cell lines.

Assay	Cell Line	IC50/EC50 (nM)	Reference
H3K18Ac MSD	JEKO-1	14	[4]
Cell Proliferation	JEKO-1	<7.9	[4]

Off-Target Activity and Safety

CPI-1612 was profiled against a panel of off-targets to assess its selectivity and potential for adverse effects.

Target	Assay Format	IC50 (μM)	Reference
hERG	Binding Assay	10.4	[4]
CYP2C8	Inhibition Assay	1.9	[4]
CYP2C19	Inhibition Assay	2.7	[4]



Pharmacokinetics

The pharmacokinetic properties of **(S,S)-CPI-1612** were evaluated in multiple species following intravenous (IV) and oral (PO) administration.

Species	Dose (mg/kg)	Route	CL (L/h/kg)	Vss (L/kg)	t1/2 (h)	F (%)	Referen ce
Mouse (CD-1)	1.0 (IV), 5.0 (PO)	IV, PO	2.6	1.8	1.2	9	[4]
Rat	1.0 (IV), 5.0 (PO)	IV, PO	2.6	1.8	1.2	9	[1]
Dog	0.5 (IV), 1.0 (PO)	IV, PO	0.42	3.7	5.5	71	[1]

In Vivo Efficacy

The anti-tumor activity of CPI-1612 was demonstrated in a mantle cell lymphoma xenograft model.

Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
JEKO-1 Xenograft (C57B6 mice)	0.5 mg/kg CPI- 1612	PO, BID, 4 weeks	67%	[4]

Experimental Protocols

EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated acetyl group from [³H]acetyl-CoA to a histone peptide substrate by the HAT enzyme.



- Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, PMSF, and bovine serum albumin (BSA).
- Enzyme and Substrate Addition: Add recombinant p300 or CBP enzyme and a biotinylated histone H3 peptide substrate to the reaction buffer.
- Compound Incubation: Add serially diluted (S,S)-CPI-1612 or vehicle control to the reaction mixture and incubate.
- Reaction Initiation: Initiate the reaction by adding [3H]acetyl-CoA.
- Reaction Termination and Detection: Stop the reaction by adding a stop buffer. Add streptavidin-coated SPA beads, which bind to the biotinylated histone peptide.
- Data Analysis: Measure the radioactivity using a scintillation counter. The proximity of the [3H]acetyl group to the scintillant in the SPA beads generates a light signal that is proportional to the HAT activity. Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Meso Scale Discovery)

This immunoassay quantifies the levels of acetylated histones in cell lysates.

- Cell Culture and Treatment: Plate JEKO-1 cells and treat with various concentrations of **(S,S)-CPI-1612** for a specified duration.
- Cell Lysis: Harvest and lyse the cells to extract nuclear proteins.
- Immunoassay: Use a Meso Scale Discovery (MSD) multi-well plate pre-coated with an antibody specific for total histone H3. Add the cell lysates to the wells.
- Detection: Add a detection antibody specific for acetylated H3K18 (H3K18Ac) that is conjugated to an electrochemiluminescent label.
- Signal Measurement: Read the plate on an MSD instrument. The intensity of the emitted light is proportional to the amount of H3K18Ac.



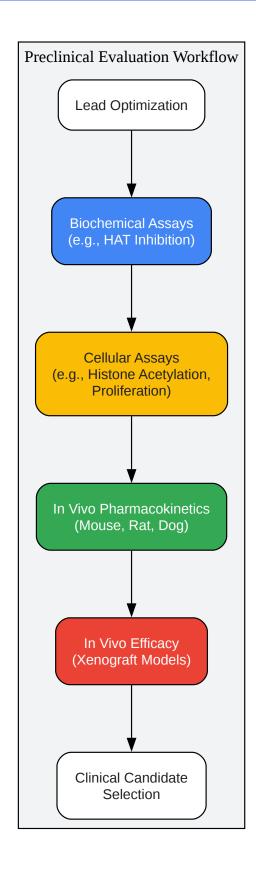
Data Analysis: Normalize the H3K18Ac signal to the total H3 signal and calculate EC50 values.

JEKO-1 Mantle Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of CPI-1612.

- Cell Culture: Culture JEKO-1 human mantle cell lymphoma cells in appropriate media.
- Animal Model: Use immunodeficient mice (e.g., C57B6 or NOD/SCID).
- Tumor Implantation: Subcutaneously inject a suspension of JEKO-1 cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
- Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.
- Drug Administration: Administer (S,S)-CPI-1612 orally (e.g., 0.5 mg/kg, twice daily) for the specified duration.
- Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).
- Pharmacodynamic Analysis: Collect tumor and blood samples for analysis of histone acetylation levels to confirm target engagement.





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Figure 2: General Preclinical Experimental Workflow.



Conclusion

(S,S)-CPI-1612 is a highly potent and selective inhibitor of p300/CBP HAT activity with a well-characterized preclinical profile. It demonstrates robust on-target activity in both biochemical and cellular assays, leading to significant anti-tumor efficacy in a mantle cell lymphoma xenograft model. Its favorable pharmacokinetic properties, including oral bioavailability in multiple species, support its potential for clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the preclinical pharmacology of **(S,S)-CPI-1612** and the broader field of epigenetic drug discovery.

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- To cite this document: BenchChem. [Preclinical Pharmacology of (S,S)-CPI-1612: A
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 [https://www.benchchem.com/product/b12372863#preclinical-pharmacology-of-s-s-cpi-1612]

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